molecular formula C43H44N4O6S2 B14712815 Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate CAS No. 13342-46-6

Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate

Cat. No.: B14712815
CAS No.: 13342-46-6
M. Wt: 777.0 g/mol
InChI Key: ZQGXUHFEYQBNHR-UHFFFAOYSA-N
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Description

Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate is a complex organic compound with a variety of functional groups, including nitro, sulfanyl, and ester groups

Preparation Methods

The synthesis of Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the nitrophenyl sulfanyl intermediate: This step involves the reaction of 2-nitroaniline with a suitable sulfanylating agent under controlled conditions to form the 2-nitrophenyl sulfanyl intermediate.

    Coupling with tritylsulfanylpropanoyl chloride: The intermediate is then reacted with tritylsulfanylpropanoyl chloride in the presence of a base to form the corresponding amide.

    Formation of the phenylpropanoyl intermediate: The resulting compound is further reacted with phenylpropanoyl chloride to form the second amide linkage.

    Final esterification: The final step involves the esterification of the compound with tert-butyl bromoacetate in the presence of a base to yield this compound.

Chemical Reactions Analysis

Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique functional groups make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate can be compared with similar compounds such as:

    Tert-butyl 2-((tert-butoxycarbonyl)amino)acetate: This compound is a glycine derivative and is used in peptide synthesis.

    Tert-butyl [ [2- (3-nitrophenyl)ethyl]amino]acetate: This compound has a similar nitrophenyl group but differs in its overall structure and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.

Properties

CAS No.

13342-46-6

Molecular Formula

C43H44N4O6S2

Molecular Weight

777.0 g/mol

IUPAC Name

tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate

InChI

InChI=1S/C43H44N4O6S2/c1-42(2,3)53-39(48)29-44-40(49)35(28-31-18-8-4-9-19-31)45-41(50)36(46-55-38-27-17-16-26-37(38)47(51)52)30-54-43(32-20-10-5-11-21-32,33-22-12-6-13-23-33)34-24-14-7-15-25-34/h4-27,35-36,46H,28-30H2,1-3H3,(H,44,49)(H,45,50)

InChI Key

ZQGXUHFEYQBNHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NSC5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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